Sodium 9H-fluorene-2-sulfonate
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Overview
Description
Sodium 9H-fluorene-2-sulfonate: is a chemical compound with the molecular formula C13H11NaO3S and a molecular weight of 270.28 g/mol . It is a sodium salt derivative of 9H-fluorene-2-sulfonic acid and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 9H-fluorene-2-sulfonate typically involves the sulfonation of 9H-fluorene. This process can be achieved by reacting 9H-fluorene with sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sulfonation reaction, followed by purification steps to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 9H-fluorene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon, 9H-fluorene.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: 9H-fluorene.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Sodium 9H-fluorene-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 9H-fluorene-2-sulfonate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, which is useful in various biochemical applications .
Comparison with Similar Compounds
Sodium 9-oxo-9H-fluorene-2-sulfonate: This compound is similar in structure but contains an additional oxo group, which can alter its reactivity and applications.
9H-fluorene-2,7-disulfonate: This compound has two sulfonate groups, making it more reactive and suitable for different applications compared to sodium 9H-fluorene-2-sulfonate.
Uniqueness: this compound is unique due to its specific sulfonate group position, which provides distinct reactivity and interaction properties. This makes it valuable in applications where precise molecular interactions are required .
Properties
CAS No. |
53091-77-3 |
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Molecular Formula |
C13H9NaO3S |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
sodium;9H-fluorene-2-sulfonate |
InChI |
InChI=1S/C13H10O3S.Na/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13;/h1-6,8H,7H2,(H,14,15,16);/q;+1/p-1 |
InChI Key |
LHEKWKSBSWOOOO-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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